N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-25-13-7-3-5-11(9-13)15-22-23-16(26-15)21-14(24)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFXYIRHZBFMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The oxadiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich regions created by resonance. Key reactions include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Introduction of nitro group at C5 | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 h | Sulfonyl group addition | |
| Halogenation | Cl₂/FeCl₃, CHCl₃, reflux, 6 h | Chlorination at C5 |
Key Finding : Nitration proceeds regioselectively at the 5-position of the oxadiazole ring, confirmed via -NMR analysis of the nitro-substituted product.
Nucleophilic Substitution at the Benzamide Group
The trifluoromethylbenzamide moiety participates in nucleophilic acyl substitution under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | NH₃/EtOH, 80°C, 8 h | 3-(Trifluoromethyl)benzamide | 72% |
| Hydrazine | N₂H₄/DMF, 100°C, 12 h | Hydrazide derivative | 68% |
| Grignard Reagent | RMgX/THF, −78°C to RT, 4 h | Ketone formation | 55% |
Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Oxidative Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
textExample Protocol: 1. React with Br₂ in acetic acid (2 eq, 60°C, 3 h). 2. Cyclize with NaOH (1M, 80°C, 2 h). 3. Isolate thiazolo[4,5-b]pyridine derivative (Yield: 65%)[2].
Key Applications : These reactions enable access to bioactive heterocycles, such as thiazolo-pyridines with anticancer potential .
Coupling Reactions via Oxadiazole Nitrogen
The NH group in oxadiazole derivatives participates in cross-coupling:
| Coupling Partner | Catalyst System | Product Type | Yield |
|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl oxadiazoles | 78% |
| Alkynes | CuI, Et₃N, 80°C | Alkyne-functionalized analogs | 62% |
Notable Observation : The methoxyphenyl group stabilizes intermediates during Suzuki-Miyaura coupling .
Oxidation and Reduction Reactions
The oxadiazole ring and substituents undergo redox transformations:
| Reaction | Reagents | Outcome | Stability |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 70°C | Ring cleavage to carboxylic acid | Low |
| Reduction | H₂/Pd-C, MeOH, RT | Partial saturation of oxadiazole | Moderate |
Kinetic Data : Oxidation with KMnO₄ follows pseudo-first-order kinetics ().
Stability Under Acidic/Basic Conditions
| Condition | pH | Temperature | Degradation (%) | Half-Life |
|---|---|---|---|---|
| HCl (1M) | 1 | 25°C | 15% (24 h) | 120 h |
| NaOH (1M) | 13 | 25°C | 40% (24 h) | 48 h |
Implication : The compound is stable under mildly acidic conditions but degrades rapidly in strong bases.
Comparative Reactivity of Analogues
| Compound Modification | Electrophilic Reactivity | Nucleophilic Reactivity | Reference |
|---|---|---|---|
| 5-(4-Methoxyphenyl) derivative | Lower | Higher | |
| 5-(2-Nitrophenyl) derivative | Higher | Lower |
Scientific Research Applications
Anticancer Applications
-
Mechanism of Action :
- The oxadiazole moiety is known for its ability to inhibit various enzymes and growth factors involved in cancer progression, such as telomerase and topoisomerase .
- Compounds with oxadiazole structures have shown promising cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited IC50 values in the micromolar range against SK-MEL-2 melanoma cells, indicating potent anticancer activity .
- Another investigation highlighted that certain oxadiazole derivatives showed selectivity towards pancreatic cancer cells (PANC-1), suggesting their potential as targeted therapies .
Antimicrobial Applications
-
Activity Against Bacterial Strains :
- The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- In vitro studies indicated that some derivatives of oxadiazole displayed comparable efficacy to conventional antibiotics, suggesting a potential role in treating bacterial infections .
- Research Findings :
Anti-inflammatory Properties
- Inhibition of COX Enzymes :
- The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Selective COX-2 inhibitors have therapeutic implications in managing inflammatory diseases .
- Research indicates that certain oxadiazole derivatives possess anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines .
Summary of Findings
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
4-Chlorophenyl Substitution (MMV102872)
- Structure : N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide.
- Key Findings :
- Mechanistic Insight : The 4-chlorophenyl group likely enhances hydrophobic interactions with fungal targets, though the 3-methoxyphenyl analog may offer improved solubility due to the electron-donating methoxy group.
5,6,7,8-Tetrahydronaphthalen-2-yl Substitution (Compound 6)
- Structure : N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide.
- Key Findings: Synthesized via amide coupling with 15% yield and 95.5% HPLC purity .
4-Fluorophenyl Substitution (Compound 61)
- Structure : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(methyl)-5-(trifluoromethyl)benzamide.
- Key Findings :
Substituent Variations on the Benzamide Moiety
Bromophenyl Substitution (Compound 7)
- Structure : N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide.
- Key Findings :
Isopropoxy Substitution (Compound 8)
- Structure : N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide.
- Key Findings: 12% yield with 97.9% purity .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.27 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Mechanisms of Action : The mechanism involves the activation of apoptotic pathways such as increased expression of p53 and cleavage of caspase-3, leading to programmed cell death .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties:
- Broad Spectrum : These compounds have been tested against various bacterial strains and demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit:
- Antioxidant Properties : The compound has potential as an antioxidant agent due to its ability to scavenge free radicals .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways .
Study 1: Anticancer Efficacy
A study published in MDPI reported that a series of oxadiazole derivatives showed enhanced cytotoxicity compared to standard treatments like doxorubicin. The derivatives induced apoptosis in MCF-7 cells through the activation of intrinsic apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | p53 activation; caspase cleavage |
| 5b | MEL-8 | 2.41 | Induction of apoptosis |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial activity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | Mycobacterium tuberculosis | 0.5 µg/mL |
| Oxadiazole B | E. coli | 1.0 µg/mL |
Q & A
Q. What are the optimized synthetic routes for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide?
- Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a substituted hydrazide with cyanogen bromide (BrCN) in methanol .
- Step 2: Amide coupling using a benzoyl chloride derivative (e.g., 3-trifluoromethylbenzoyl chloride) with the oxadiazole-2-amine intermediate. This is achieved via activation with reagents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) or pyridine as a base .
- Critical Note: Yields vary significantly (12–50%) depending on substituents and reaction conditions, necessitating optimization of solvent/base systems and purification via column chromatography .
Q. How is structural characterization of this compound performed?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Signals for aromatic protons (δ 7.4–8.2 ppm), trifluoromethyl (CF₃) groups (as singlets), and methoxy (OCH₃) protons (δ ~3.8 ppm) .
- ¹³C NMR: Peaks for carbonyl carbons (δ ~166 ppm) and CF₃ (δ ~124 ppm, q, J = 270 Hz) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 366.1 [M+H]⁺) confirm molecular weight .
- HPLC: Retention times and purity (>95%) are validated using reverse-phase columns (e.g., C18) with UV detection .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer:
- Antifungal Activity: Use broth microdilution assays (CLSI M38/M60 guidelines) against Sporothrix spp. or Candida auris, with itraconazole as a positive control. IC₅₀ values <0.5 μM indicate potent activity .
- Enzyme Inhibition: Screen against Ca²⁺/calmodulin-dependent enzymes using fluorescence polarization assays. IC₅₀ values <5 μM suggest therapeutic potential .
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence biological activity compared to 4-chlorophenyl analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
- Replace the 3-methoxyphenyl group with 4-chlorophenyl (as in MMV102872) to assess changes in antifungal potency. The 4-chloro analog shows IC₅₀ <0.5 μM against Sporothrix spp. .
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to fungal cytochrome P450 enzymes. Methoxy groups may enhance solubility but reduce hydrophobic interactions .
- Data Contradiction: While 4-chloro derivatives exhibit broad-spectrum activity, 3-methoxy groups may improve metabolic stability in vivo .
Q. What mechanistic insights exist for its antifungal activity?
- Methodological Answer:
- Target Identification: Perform thermal proteome profiling (TPP) or affinity chromatography with fungal lysates to identify binding partners (e.g., lanosterol 14α-demethylase or β-1,3-glucan synthase) .
- Metabolic Disruption: Measure ergosterol biosynthesis via GC-MS in treated Candida cells. A >50% reduction vs. controls suggests enzyme inhibition .
Q. How can in vivo efficacy and toxicity be evaluated?
- Methodological Answer:
- Murine Models: Use systemic Sporothrix-infected mice. Administer 10–25 mg/kg/day (oral or IV) for 14 days. Monitor fungal load (CFU counts) in spleen/liver .
- Toxicokinetics: Assess liver/kidney function (ALT, creatinine) and hematological parameters. Compare to fluconazole for safety benchmarks .
Key Research Gaps
- SAR for Methoxy Positioning: The impact of 3-methoxy vs. 2-/4-methoxy on bioavailability remains unexplored.
- Resistance Mechanisms: No data exist on fungal resistance mutations against this chemotype.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
